5-amino-2,3-dihydro-1H-pyrrol-2-one
Description
Properties
IUPAC Name |
5-amino-1,3-dihydropyrrol-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c5-3-1-2-4(7)6-3/h1H,2,5H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNWZCSYTNCNHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(NC1=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amino Acid Derivatives
The lactam core of 5-amino-2,3-dihydro-1H-pyrrol-2-one can be constructed via cyclization of γ-amino acid precursors. For example, γ-aminobutyric acid (GABA) derivatives undergo intramolecular dehydration under acidic conditions to form the pyrrolone ring. A representative protocol involves treating N-protected γ-aminobutyramide with phosphorus oxychloride (POCl₃) in dichloromethane at 0–25°C, yielding the lactam after neutralization.
Key Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Substrate | N-Boc-γ-aminobutyramide | |
| Reagent | POCl₃ | |
| Solvent | Dichloromethane | |
| Temperature | 0–25°C | |
| Yield | 60–75% |
This method benefits from commercial availability of γ-amino acids but requires orthogonal protection of the amino group to prevent side reactions. Post-cyclization deprotection (e.g., TFA for Boc groups) introduces the free amine at the 5-position.
Radical Addition-Intermolecular Alkylation (Patent-Based Approach)
Adapted from the synthesis of 5-aroyl-pyrrolizines, a radical-mediated pathway enables the assembly of the pyrrolone skeleton. The process involves:
- Radical Generation : Treatment of 2-aminopyrrole with triethyl methanetricarboxylate and manganese(III) acetate in acetic acid generates a nitrogen-centered radical.
- Cyclization : The radical intermediate undergoes intramolecular attack on the lactam carbonyl, forming the dihydropyrrolone core.
- Decarboxylation : Basic hydrolysis removes ester groups, yielding the free amine.
Optimized Conditions
| Component | Specification | Source |
|---|---|---|
| Radical Initiator | Mn(OAc)₃·2H₂O | |
| Solvent | Acetic acid | |
| Temperature | 70–80°C | |
| Yield (crude) | 50–60% |
This method excels in stereochemical control but requires stringent anhydrous conditions. The use of electrochemical oxidants (e.g., Mn(III)) aligns with green chemistry principles, though scalability may be limited by reagent costs.
Multicomponent Reaction (Amine-Aldehyde-Pyruvate Condensation)
A three-component reaction between primary amines, aldehydes, and ethyl pyruvate synthesizes 3-amino-pyrrolones, adaptable to 5-amino derivatives. The protocol involves:
- Imine Formation : Condensation of amine and aldehyde in CH₂Cl₂.
- Enamine Generation : Reaction of imine with ethyl pyruvate.
- Cyclization : Acid-catalyzed (e.g., BINOL-phosphoric acid) lactamization.
Representative Data
| Amine | Aldehyde | Yield | Source |
|---|---|---|---|
| Benzylamine | Benzaldehyde | 82% | |
| Cyclohexylamine | 4-Nitrobenzaldehyde | 68% | |
| Aniline | Cinnamaldehyde | 73% |
This method’s modularity allows for diversification at the 3- and 5-positions. However, electron-deficient aldehydes (e.g., nitro-substituted) require extended reaction times (24–48 h).
Sulfur Ylide-Mediated Cyclization
A novel route from ACS Omega leverages sulfur ylides to construct 5-hydroxy-pyrrolones, adaptable to amino derivatives via post-synthetic modification. The steps include:
- Ylide Formation : Treatment of sulfonium salts (e.g., benzyltriethylammonium bromide) with bases (Et₃N).
- Cyclization : Intramolecular attack on a ketone generates an epoxy-lactam intermediate.
- Amination : Epoxide ring-opening with ammonia or amines introduces the 5-amino group.
Critical Observations
- Solvent : Acetonitrile outperforms ethereal solvents (yield increase: 20–30%).
- Base : Triethylamine > piperidine in suppressing side reactions.
- Limitation : Requires stoichiometric ammonia gas for amination, complicating handling.
Ring Contraction of 1,3-Oxazines
Oxazine precursors undergo base-induced contraction to pyrrolones. For example, 6-amino-1,3-oxazine-2-one treated with KCN in ethanol at reflux yields the title compound via C–O bond cleavage and ring reorganization.
Performance Metrics
| Oxazine Derivative | Base | Yield | Source |
|---|---|---|---|
| 6-Amino-oxazine | KCN | 55% | |
| 6-Methyl-oxazine | NaOEt | 48% |
This method is underutilized due to limited oxazine availability but offers a shortcut for laboratories with custom oxazine libraries.
Chemical Reactions Analysis
Types of Reactions
5-amino-2,3-dihydro-1H-pyrrol-2-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group at the 5-position can participate in substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include ceric ammonium nitrate and other metal-based oxidants.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
5-Amino-2,3-dihydro-1H-pyrrol-2-one has been studied for its pharmacological properties, particularly as a precursor for synthesizing bioactive compounds. Research indicates that derivatives of this compound exhibit various biological activities, including:
- Antimicrobial Activity : Compounds derived from this compound have shown potent antibacterial properties against a range of pathogens. For instance, studies have identified its derivatives as effective inhibitors of bacterial growth, highlighting their potential in developing new antibiotics .
- Carbonic Anhydrase Inhibition : Recent studies have demonstrated that certain dihydro-pyrrol-2-one compounds can inhibit human carbonic anhydrases, which are important in regulating pH and fluid balance in the body. This inhibition can be beneficial in treating conditions like glaucoma and epilepsy .
Synthesis and Derivatives
Synthetic Approaches
The synthesis of this compound can be achieved through various methods, including one-pot reactions that yield multiple derivatives with tailored biological activities. The versatility in synthesis allows for the exploration of structure-activity relationships (SAR), leading to the development of compounds with enhanced efficacy and reduced toxicity .
Case Studies
Clinical Applications
A notable case study involved the evaluation of this compound derivatives in clinical trials aimed at assessing their effectiveness as anti-inflammatory agents. The results indicated that certain derivatives not only provided significant relief from inflammation but also exhibited minimal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-amino-2,3-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with 5-amino-2,3-dihydro-1H-pyrrol-2-one but differ in ring systems, substituents, or fused aromaticity:
Table 1: Structural Comparison
| Compound Name | Key Structural Features | Molecular Weight (g/mol) | Functional Groups |
|---|---|---|---|
| This compound | Pyrrolidone ring, amino at C5 | 114.12 | Lactam, primary amine |
| 5-Amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | Fused pyrrolo-pyridine, amino at C5 | 149.15 | Lactam, amine, aromatic system |
| 5-Amino-2,3-dihydrophthalazine-1,4-dione | Phthalazine ring, two ketones, amino | 208.16 | Diketone, amine |
| 1-(2,3-Dihydro-1H-indol-5-yl)pyrrolidin-2-one | Indole-pyrrolidone hybrid | 202.26 | Lactam, bicyclic indole |
| 5-(1-Methyl-4,5-dihydro-1H-pyrrol-2-yl)pyridin-2-ol | Dihydro-pyrrole linked to pyridinol | 176.22 | Hydroxyl, methyl, dihydro-pyrrole |
Key Observations :
- The phthalazinedione (208.16 g/mol) features a larger, conjugated system with two ketones, enabling applications in immunomodulatory and anti-inflammatory therapies .
- The indole-pyrrolidone hybrid (202.26 g/mol) combines lipophilic indole and polar lactam moieties, likely influencing pharmacokinetics .
Table 2: Comparative Properties
Key Insights :
- The amino group in this compound improves aqueous solubility compared to non-aminated analogs (e.g., 1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone, LogP ~1.5) .
- Phthalazinedione sodium salt exhibits high solubility due to ionization, enabling its use in sterile lyophilized formulations .
- Indole-pyrrolidone hybrids show higher lipophilicity (LogP ~2.0), suggesting better membrane permeability .
Biological Activity
5-Amino-2,3-dihydro-1H-pyrrol-2-one (also known as dihydropyrrolone) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its effects on various cellular processes, potential therapeutic applications, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a five-membered ring structure containing an amino group and a carbonyl moiety. Its synthesis can be achieved through various methods, including multicomponent reactions and the use of sulfur ylides, which facilitate the formation of the pyrrolone framework without the need for transition metals .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Properties
Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in prostate cancer cells (LNCaP) via caspase activation and cytochrome C release . Another study highlighted their ability to inhibit growth in colon cancer cell lines such as HCT-116 and Colo-205, with GI50 values in the nanomolar range .
2. Antimicrobial Activity
this compound has been reported to possess potent antibacterial properties. Its derivatives have shown effectiveness against a range of bacterial strains by disrupting bacterial cell wall synthesis and inhibiting essential enzymatic pathways .
3. Enzyme Inhibition
The compound acts as an inhibitor of various enzymes, including carbonic anhydrases, which are crucial for maintaining acid-base balance in biological systems. Studies indicate that it demonstrates effective inhibition across multiple isoforms (hCA I, II) with Ki values in the low nanomolar range . This property suggests potential applications in treating conditions related to dysregulated acid-base homeostasis.
Case Studies and Research Findings
A comprehensive review of the literature reveals several notable findings regarding the biological activity of this compound:
The mechanisms underlying the biological activities of this compound are multifaceted:
Anticancer Mechanisms:
- Induction of apoptosis via mitochondrial pathways.
- Modulation of cell cycle regulators leading to G1 arrest.
Antimicrobial Mechanisms:
- Disruption of bacterial cell membrane integrity.
- Inhibition of specific metabolic pathways essential for bacterial survival.
Enzyme Inhibition:
- Competitive inhibition at the active site of carbonic anhydrases.
Q & A
Basic: What are the common synthetic routes for 5-amino-2,3-dihydro-1H-pyrrol-2-one derivatives?
Methodological Answer:
Synthesis typically involves base-assisted cyclization of pre-functionalized precursors. For example, derivatives are prepared by reacting substituted aryl ketones with amines under alkaline conditions (e.g., KOH/EtOH), followed by purification via column chromatography (gradient elution with ethyl acetate/petroleum ether) or recrystallization from ethanol . Key parameters include reaction temperature (20–80°C) and stoichiometric ratios of reactants to optimize yields (44–86% reported).
Basic: How are structural and purity characteristics validated for this compound?
Methodological Answer:
Characterization employs 1H/13C NMR (to confirm proton/carbon environments), FTIR (to identify functional groups like NH₂ and carbonyl), and HRMS (to verify molecular mass). For example:
- 1H NMR (CDCl₃, 400 MHz): δ 7.2–7.4 ppm (aromatic protons), δ 4.5–5.0 ppm (pyrrolone ring protons).
- FTIR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (C=O stretch).
- HRMS : Exact mass matching calculated [M+H]⁺ with <2 ppm error .
Advanced: How can reaction conditions be optimized to improve yields of substituted derivatives?
Methodological Answer:
Yield optimization involves:
- Temperature control : Lower temperatures (e.g., 0–5°C) during cyclization reduce side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate cyclization.
- Purification : Gradient elution in column chromatography (e.g., ethyl acetate/hexane from 1:3 to 1:1) improves separation of diastereomers .
Advanced: What computational methods predict the bioactivity of this compound derivatives?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31+G*) model electronic properties and reaction pathways. For example:
- Transition state analysis : To elucidate enzyme inhibition mechanisms (e.g., GABA-AT inactivation via Michael addition or aromatization pathways).
- Molecular docking : Predict binding affinity to targets like inflammatory enzymes (e.g., COX-2) using software such as AutoDock .
Advanced: How to resolve contradictions in reported bioactivity (e.g., anti-inflammatory vs. neurological effects)?
Methodological Answer:
Discrepancies arise from structural analogs or assay conditions. To validate:
- Target-specific assays : Use isolated enzymes (e.g., COX-2 for anti-inflammatory activity) or cell-based models (e.g., neuronal cells for GABA-AT inhibition).
- Structural differentiation : Compare substituent effects (e.g., 4-aminophenyl vs. 4-methoxyphenyl groups) using SAR studies .
Basic: What analytical techniques detect this compound in complex mixtures?
Methodological Answer:
Beyond NMR/FTIR:
- Chemiluminescence (CL) : Reactivity with hydroxyl radicals (HO•) generates intense CL signals, useful for trace detection.
- HPLC-MS : Reverse-phase C18 columns (e.g., 5 μm, 250 × 4.6 mm) with mobile phase gradients (water/acetonitrile + 0.1% formic acid) enable quantification .
Advanced: How to design derivatives with enhanced stability or bioavailability?
Methodological Answer:
Strategies include:
- Salt formation : Conversion to sodium salts via crystallization from aqueous alkaline solutions (e.g., NaOH/EtOH) improves solubility .
- Protecting groups : Acetylation of the amino group prevents oxidation during storage.
- Lyophilization : Freeze-drying anhydrous forms enhances shelf-life for pharmaceutical applications .
Advanced: What experimental controls are critical for reproducibility in synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
